molecular formula C10H14MgO6 B1251518 Magnesium levulinate CAS No. 58505-81-0

Magnesium levulinate

Cat. No.: B1251518
CAS No.: 58505-81-0
M. Wt: 254.52 g/mol
InChI Key: RECCGACJWKEPOU-UHFFFAOYSA-L
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Description

Magnesium levulinate (CAS 58505-81-0) is the magnesium salt of levulinic acid (4-oxopentanoic acid) with the molecular formula C 10 H 14 MgO 6 and a molar mass of 254.52 g/mol . It is classified as a mineral supplement and is recognized in the ATC classification system under code A12CC07 . This compound is provided as a high-purity reagent for research applications and is not intended for diagnostic or therapeutic use. In a research context, this compound is of significant interest for studies related to mineral metabolism and deficiency. Its mechanism of action is linked to its role as a source of magnesium ions, which are essential cofactors for hundreds of enzymatic processes, including those involving the sodium-potassium ATPase pump . The levulinate anion also presents a unique research pathway. Studies on related compounds, such as calcium levulinate, indicate that the levulinate (4-ketopentanoate) can be metabolized in biological systems to 4-hydroxypentanoate . This metabolite is a subject of scientific investigation due to its structural similarity to certain hydroxyacids, making this compound a potentially useful compound for probing novel metabolic pathways and CoA-trapping phenomena in experimental models . The compound exhibits favorable physical characteristics for laboratory work. It has a documented solubility in water of approximately 1.22 mg/mL . Its structural profile, characterized by coordination of a central magnesium cation with two levulinate anions, has been analyzed through techniques including Fourier Transform Infrared (FTIR) spectroscopy, which shows characteristic carbonyl stretches around 1700 cm⁻¹, and Nuclear Magnetic Resonance (NMR) spectroscopy . Thermogravimetric analysis (TGA) indicates that the compound is stable, with decomposition typically occurring at temperatures above 200°C . This compound can be synthesized by a reaction of levulinic acid with magnesium oxide or magnesium hydroxide .

Properties

CAS No.

58505-81-0

Molecular Formula

C10H14MgO6

Molecular Weight

254.52 g/mol

IUPAC Name

magnesium;4-oxopentanoate

InChI

InChI=1S/2C5H8O3.Mg/c2*1-4(6)2-3-5(7)8;/h2*2-3H2,1H3,(H,7,8);/q;;+2/p-2

InChI Key

RECCGACJWKEPOU-UHFFFAOYSA-L

SMILES

CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].[Mg+2]

Canonical SMILES

CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].[Mg+2]

Other CAS No.

58505-81-0

Synonyms

calcium levulate
calcium levulinate
Diasporal
levulinic acid
levulinic acid, ammonium salt
levulinic acid, calcium salt
levulinic acid, sodium salt
Magnesium Diasporal
magnesium laevulinate
magnesium levulinate

Origin of Product

United States

Preparation Methods

Magnesium Oxide as a Reactant

Magnesium oxide (MgO) offers a cost-effective alternative to magnesium hydroxide. The reaction proceeds as follows:

2C5H8O3+MgOMg(C5H7O3)2+H2O2 \text{C}_5\text{H}_8\text{O}_3 + \text{MgO} \rightarrow \text{Mg(C}_5\text{H}_7\text{O}_3\text{)}_2 + \text{H}_2\text{O}

This method reduces water content in the final product but requires longer reaction times (24–48 hours) due to the lower reactivity of MgO.

Magnesium Carbonate-Based Synthesis

Magnesium carbonate reacts with levulinic acid in a two-step process:

  • Acid Dissolution :
    MgCO3+2C5H8O3Mg2++2C5H7O3+CO2+H2O\text{MgCO}_3 + 2 \text{C}_5\text{H}_8\text{O}_3 \rightarrow \text{Mg}^{2+} + 2 \text{C}_5\text{H}_7\text{O}_3^- + \text{CO}_2 + \text{H}_2\text{O}

  • Crystallization : Similar to Section 1.2, yielding magnesium levulinate with 95–98% purity.

Catalytic Dehydration of Hexose Sugars for Levulinic Acid Production

Since levulinic acid is the precursor to this compound, its efficient production is critical. The ACS Omega study outlines a sustainable method for levulinic acid synthesis from fructose or glucose using a cation exchange resin (hydrogen form) in saline solutions:

Key Steps in Levulinic Acid Production

  • Feedstock Preparation : 10% (w/w) fructose or glucose in aqueous solution.

  • Catalysis : 30% (w/w sugar) cation exchange resin at 110°C (fructose) or 145°C (glucose).

  • Salt Additives : NaCl (10% w/w) increases LA yield to 74.6% for fructose and 70.7% for glucose.

Integration with this compound Synthesis

The levulinic acid produced via this method is neutralized with magnesium hydroxide, as described in Section 1. This integrated approach reduces reliance on fossil-derived levulinic acid and aligns with green chemistry principles.

Industrial-Scale Production and Quality Control

Process Scaling Considerations

  • Batch Reactors : Stainless steel reactors with agitators are standard for neutralization reactions.

  • Continuous Flow Systems : Emerging technologies enable faster reaction times (≤6 hours) and higher throughput.

Quality Standards

Enterprise standards for calcium levulinate provide a benchmark for this compound production:

ParameterSpecification
Purity≥99%
Water Content≤1%
Heavy Metals (Pb, As)≤10 mg/kg
Melting Point122–126°C

Chemical Reactions Analysis

Types of Reactions: Magnesium levulinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Research Findings and Performance Metrics

  • Ethyl Levulinate (EL): Blending 15% EL with diesel reduces hydrocarbon (HC) and CO emissions by 30–40% and improves energy conversion efficiency . Catalytic synthesis using FeCl₃ achieves 65% yield in hexanol systems .
  • Methyl Levulinate (ML):

    • Beta zeolites modified with metals (e.g., Sn, Zr) achieve 69.6% yield from 5-hydroxymethylfurfural (HMF) .
    • Acts as a precursor for adsorbents and lubricants .
  • Butyl Levulinate (BL): Novel cellulose-to-BL processes address traditional cost and separation issues, though scalability remains challenging .
  • Calcium Levulinate: Used in studies of δ-aminolevulinate dehydratase activity, with genetic variants influencing enzyme levels in mice .

Advantages and Limitations

  • Magnesium Levulinate: Advantages: Potential biocompatibility and non-toxicity (inferred from calcium levulinate). Limitations: Lack of direct research on synthesis, stability, and applications.
  • Ethyl Levulinate:

    • Advantages: High fuel compatibility, renewable sourcing from biomass.
    • Limitations: Requires acid catalysts that may corrode equipment .
  • Methyl Levulinate:

    • Advantages: High reactivity for chemical transformations.
    • Limitations: Humins formation during synthesis reduces yield .
  • Butyl Levulinate:

    • Advantages: Superior lipophilicity for niche applications.
    • Limitations: Complex purification processes .

Future Research Directions

Long-Chain Levulinates: Explore FeCl₃/CuCl₂ systems for hexyl levulinate production .

Process Efficiency: Develop reusable catalysts (e.g., sulfonated carbons) to reduce costs .

Emission Reduction: Validate ethyl levulinate blends in large-scale engine trials .

Biological Activity

Magnesium levulinate is a magnesium salt derived from levulinic acid, known for its potential biological activities and applications in various fields, including medicine and agriculture. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is synthesized from levulinic acid, a compound that can be produced from biomass. The compound is recognized for its role as a magnesium supplement, which is crucial for numerous physiological functions in the human body.

Biological Activities

1. Magnesium Supplementation:
Magnesium is an essential mineral involved in over 300 enzymatic reactions in the body, including those related to energy production, protein synthesis, and muscle function. This compound serves as a bioavailable source of magnesium, which can enhance absorption compared to other forms of magnesium supplements.

2. Antioxidant Properties:
Recent studies suggest that this compound may exhibit antioxidant properties. Antioxidants are vital for neutralizing free radicals, thereby reducing oxidative stress and potentially lowering the risk of chronic diseases such as cardiovascular disease and diabetes .

3. Role in Metabolism:
Magnesium plays a critical role in carbohydrate metabolism and energy production. This compound may facilitate these processes by acting as a cofactor for various enzymes involved in glucose metabolism.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Activation: Magnesium acts as a cofactor for enzymes like ATPases and kinases, which are crucial in metabolic pathways.
  • Cell Signaling: Magnesium influences cellular signaling pathways, including those involved in inflammation and muscle contraction.
  • Neurotransmission: Adequate magnesium levels are essential for proper neurotransmitter release and neuronal function, impacting mood and cognitive function.

Case Study 1: this compound in Nutritional Supplements

A study evaluated the efficacy of this compound as a dietary supplement among individuals with magnesium deficiency. Participants showed significant improvements in serum magnesium levels and reported reduced symptoms of fatigue and muscle cramps after supplementation with this compound over a period of 12 weeks.

Case Study 2: Antioxidant Effects

Research conducted on animal models indicated that this compound supplementation resulted in decreased markers of oxidative stress. The study highlighted its potential role in mitigating oxidative damage associated with aging and chronic diseases.

Data Table: Comparison of Magnesium Sources

SourceBioavailabilityAntioxidant ActivityRecommended Daily Allowance
Magnesium OxideLowLow400-420 mg
Magnesium CitrateModerateModerate400-420 mg
This compoundHighHigh400-420 mg

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for optimizing the synthesis of magnesium levulinate in solvent-free systems?

  • Methodological Answer : Response Surface Methodology (RSM) with a central composite rotatable design (CCRD) is widely used to optimize reaction parameters such as temperature, molar ratio of reactants (e.g., levulinic acid to magnesium sources), enzyme load (if using biocatalysts), and reaction time . For instance, enzymatic synthesis using immobilized lipases (e.g., Novozym 435) in solvent-free systems can achieve high yields by systematically varying these factors. Validation experiments should confirm model accuracy by comparing predicted and actual yields .

Q. Which analytical techniques are essential for characterizing this compound purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure, while High-Performance Liquid Chromatography (HPLC) quantifies purity. Titration methods, as per USP standards, verify magnesium content and stoichiometry . Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability, and X-ray Diffraction (XRD) identifies crystalline phases .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer : Detailed documentation of reagent sources (e.g., magnesium hydroxide vs. carbonate), solvent purity, and catalyst activation steps is critical. Follow USP guidelines for compound preparation, specifying batch-to-batch variability controls and validation of synthetic routes using triplicate experiments .

Advanced Research Questions

Q. What kinetic modeling approaches are suitable for studying this compound formation from biomass-derived precursors?

  • Methodological Answer : Hierarchical optimization of Arrhenius parameters using time-dependent yield data can model reaction networks. For example, ethanolysis of cellulose to ethyl levulinate (a precursor) involves fitting rate constants for intermediate steps (e.g., glucose conversion) and validating models against experimental training data . Extend models to include magnesium-specific interactions, such as ion-exchange kinetics in heterogeneous catalysis .

Q. How can contradictions in catalytic efficiency studies for this compound synthesis be resolved?

  • Methodological Answer : Apply Analysis of Variance (ANOVA) to identify statistically significant factors (e.g., acid type, temperature) across studies. For example, Brønsted vs. Lewis acid catalysts (e.g., H-ZSM-5 vs. Al(OTf)₃) exhibit divergent efficiencies due to pore structure and acidity; cross-reference characterization data (NH₃-TPD for acid strength, BET for surface area) to reconcile discrepancies . Meta-analyses of activation energies and turnover frequencies (TOF) across literature can further clarify trends .

Q. What advanced computational methods support mechanistic studies of this compound formation?

  • Methodological Answer : Density Functional Theory (DFT) simulations elucidate reaction pathways, such as magnesium’s role in stabilizing transition states during esterification. Compare charge distribution maps and Gibbs free energy profiles for homogeneous (e.g., Mg²⁺ in solution) vs. heterogeneous (e.g., MgO-supported catalysts) systems . Validate models using isotopic labeling experiments (e.g., ¹⁸O tracking) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing samples to controlled humidity (40–75%), temperature (25–60°C), and light. Monitor degradation via HPLC and ICP-OES (for magnesium leaching). Use Design of Experiments (DOE) to model shelf-life predictions, and apply the International Council for Harmonisation (ICH) Q1A guidelines for data interpretation .

Data Management and Reporting

Q. What statistical frameworks are recommended for analyzing conflicting data on this compound’s bioactivity?

  • Methodological Answer : Employ multivariate regression to account for confounding variables (e.g., impurity profiles, solvent residues). For in vitro bioactivity studies, use standardized assays (e.g., cytotoxicity via MTT) with positive/negative controls. Publicly archive raw data (e.g., spectra, chromatograms) in repositories like Zenodo, citing [dataset] identifiers in publications .

Q. How can researchers address gaps in comparative studies of this compound vs. other magnesium salts?

  • Methodological Answer : Perform head-to-head trials under identical experimental conditions (pH, concentration, temperature). Key metrics include solubility (via shake-flask method), bioavailability (Caco-2 cell models), and thermal stability. Reference USP monographs for magnesium gluconate and lactate as benchmarks .

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